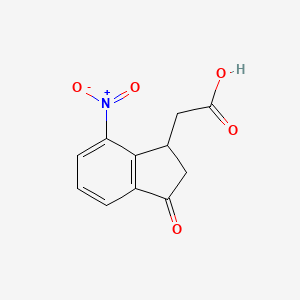

2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, also known as NIDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Aplicaciones Científicas De Investigación

Flame Retardancy in Epoxy Resin Systems

A study by Artner et al. (2008) discusses the use of DOPO-based compounds (10-Ethyl-9-oxa-10-phosphaphenanthrene-10-oxide) for enhancing flame retardancy in epoxy resin systems. While not directly mentioning "2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid", this research highlights the potential application of structurally complex molecules in improving material properties, specifically in flame retardancy (Artner et al., 2008).

Nitration and Oxidative Dimerization

Keawin et al. (2005) explored the nitration and oxidative dimerization of dimethoxyindoles, focusing on the effects of electron-withdrawing groups on nitration outcomes. This study shows how specific functional groups and nitration conditions can significantly impact the chemical reactions and products, suggesting that similar considerations might apply to the compound of interest (Keawin et al., 2005).

Protein Nitrosylation

Nedospasov et al. (2000) investigated the autocatalytic mechanism of protein nitrosylation, a process that alters protein activity and function. The study demonstrates the complex interplay between nitric oxide derivatives and protein modification, which could be relevant to understanding the biochemical interactions or applications of nitro-containing compounds like "this compound" (Nedospasov et al., 2000).

Catalyst for Acetylation Reactions

Tale et al. (2006) found a novel 3-nitrobenzeneboronic acid to efficiently catalyze the acetylation of alcohols under mild, solvent-free conditions. This research underscores the utility of nitro-substituted compounds in catalysis, potentially suggesting similar catalytic roles for the compound (Tale et al., 2006).

Propiedades

IUPAC Name |

2-(7-nitro-3-oxo-1,2-dihydroinden-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9-4-6(5-10(14)15)11-7(9)2-1-3-8(11)12(16)17/h1-3,6H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTGIEBIXVFMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C=CC=C2[N+](=O)[O-])CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2748034.png)

![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)